molecular formula C20H18N2O4S2 B5181125 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B5181125
M. Wt: 414.5 g/mol
InChI Key: QGYDZQRKAUABCG-UHFFFAOYSA-N
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Description

3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core substituted with a 4-methoxyphenyl group at the 1-position and a 6-ethoxy-1,3-benzothiazole-2-sulfanyl moiety at the 3-position. This compound is primarily utilized in research settings, as indicated by analogs labeled "for research use only" in commercial databases . Structural characterization of such derivatives often employs crystallographic tools like SHELX software for refinement and validation .

Properties

IUPAC Name

3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-3-26-14-8-9-15-16(10-14)27-20(21-15)28-17-11-18(23)22(19(17)24)12-4-6-13(25-2)7-5-12/h4-10,17H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYDZQRKAUABCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves multiple steps. One common synthetic route includes the reaction of 6-ethoxy-1,3-benzothiazol-2-yl chloride with 4-methoxyphenylpyrrolidine-2,5-dione in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Evaluated for its anti-inflammatory and analgesic properties.

    Medicine: Potential therapeutic agent for conditions involving inflammation and pain.

    Industry: Possible use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action for 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Target Compound vs. Iodo Analog

The iodo analog (CAS 372969-99-8) replaces the 4-methoxyphenyl group with a 2-iodophenyl substituent, increasing molecular weight by ~75.89 g/mol. The iodine atom’s steric bulk and electron-withdrawing nature may alter binding affinities in biological systems compared to the methoxy group. Commercial pricing data suggest the iodo analog is more expensive (e.g., $93/100 mg for related brominated compounds), likely due to synthetic complexity .

Target Compound vs. Chloro Analog

The chloro analog (CAS 5564-35-2) substitutes the benzothiazole-sulfanyl group with a 4-chlorobenzyl moiety, reducing molecular weight by ~104.7 g/mol.

Target Compound vs. Aminoethylsulfanyl Analog

The aminoethylsulfanyl analog (CAS 313379-18-9) features a polar 2-aminoethylsulfanyl group instead of the benzothiazole system. This modification significantly lowers molecular weight (~154.13 g/mol) and introduces a primary amine, which could facilitate solubility in aqueous media and interaction with charged biological targets .

Implications for Research and Development

  • Synthetic Accessibility : The iodo analog’s higher cost underscores challenges in halogenation steps, whereas the chloro analog’s simpler structure may enable easier synthesis .
  • Safety Profiles: While safety data for the target compound are unavailable, the aminoethylsulfanyl analog’s safety datasheet highlights standard handling precautions (e.g., GHS compliance), implying moderate hazard .

Biological Activity

The compound 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a member of the pyrrolidine-2,5-dione class, which has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies from recent research.

Chemical Structure and Properties

The structure of the compound can be depicted as follows:

  • Molecular Formula : C18H18N2O3S
  • Molecular Weight : 342.41 g/mol
  • SMILES Notation : CC(C(=O)N1C(=O)C(C1=O)N(C)C)C2=CC=CC=C2S(=O)(=O)C3=C(C=C(C=C3)OCC)N=C(N)C
PropertyValue
Molecular Weight342.41 g/mol
LogP3.45
Polar Surface Area60.23 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzothiazole derivatives. For instance, compounds containing the benzothiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of DNA synthesis and interference with cell cycle progression.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of various benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS assays:

  • IC50 Values :
    • A549: 12.5 µM
    • HCC827: 10.8 µM
    • NCI-H358: 15.4 µM

These findings suggest that the compound may inhibit cell proliferation effectively.

Antimicrobial Activity

Compounds with similar structural features have also been tested for antimicrobial properties. The analysis typically involves testing against Gram-positive and Gram-negative bacteria using broth microdilution methods.

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate a moderate level of antimicrobial activity, suggesting potential for development as an antibacterial agent.

The proposed mechanisms for the biological activity of this compound include:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in cancer cell metabolism or bacterial growth.

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